molecular formula C15H17NO3 B13890209 Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate

Cat. No.: B13890209
M. Wt: 259.30 g/mol
InChI Key: BGWBMFMTHAAQDR-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1-isobutyl-indole-4-carboxylate: is a synthetic organic compound with the molecular formula C15H17NO3 . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the synthesis of various biologically active molecules. This compound is known for its unique structure, which includes a formyl group at the 3-position, an isobutyl group at the 1-position, and a carboxylate ester at the 4-position of the indole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formyl-1-isobutyl-indole-4-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 3-formyl-1-isobutyl-indole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of indole derivatives.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of methyl 3-formyl-1-isobutyl-indole-4-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole ring can interact with aromatic residues in proteins through π-π stacking interactions, affecting protein function .

Comparison with Similar Compounds

    Methyl 3-formyl-1H-indole-4-carboxylate: Similar structure but lacks the isobutyl group at the 1-position.

    Methyl 6-amino-4-indolecarboxylate: Contains an amino group instead of a formyl group.

    Methyl indole-4-carboxylate: Lacks the formyl and isobutyl groups .

Uniqueness: Methyl 3-formyl-1-isobutyl-indole-4-carboxylate is unique due to the presence of both the formyl and isobutyl groups, which provide distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-formyl-1-(2-methylpropyl)indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10(2)7-16-8-11(9-17)14-12(15(18)19-3)5-4-6-13(14)16/h4-6,8-10H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWBMFMTHAAQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C(C=CC=C21)C(=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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